molecular formula C10H20Cl2N2O8 B091822 2-Aminopentanedioic acid hydrochloride CAS No. 15767-75-6

2-Aminopentanedioic acid hydrochloride

Cat. No.: B091822
CAS No.: 15767-75-6
M. Wt: 367.18 g/mol
InChI Key: HRQWATTWSFPTMF-XMAHMERKSA-N
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Description

It is a white to off-white solid with the molecular formula C5H10ClNO4 and a molecular weight of 183.59 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopentanedioic acid hydrochloride typically involves the derivatization of glutamic acid. One common method is the reaction of glutamic acid with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

2-Aminopentanedioic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminopentanedioic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminopentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of glutamic acid, it can act as a neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication. It also plays a role in various metabolic pathways, contributing to the synthesis of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications where these properties are essential .

Properties

CAS No.

15767-75-6

Molecular Formula

C10H20Cl2N2O8

Molecular Weight

367.18 g/mol

IUPAC Name

(2R)-2-aminopentanedioic acid;(2S)-2-aminopentanedioic acid;dihydrochloride

InChI

InChI=1S/2C5H9NO4.2ClH/c2*6-3(5(9)10)1-2-4(7)8;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);2*1H/t2*3-;;/m10../s1

InChI Key

HRQWATTWSFPTMF-XMAHMERKSA-N

SMILES

C(CC(=O)O)C(C(=O)O)N.Cl

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N.Cl.Cl

Key on ui other cas no.

138-15-8
15767-75-6

solubility

27.5 [ug/mL]

Origin of Product

United States

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